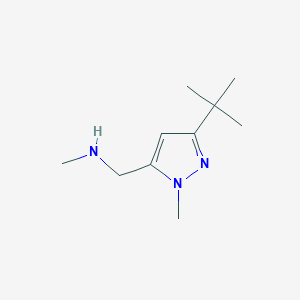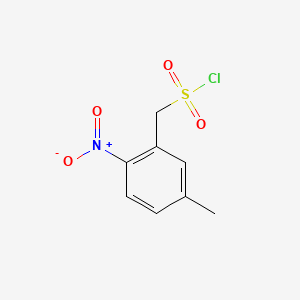
N,3-dimethyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a dimethyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3,3-dimethyltetrahydro-2H-pyran-4-one using an amine source and a reducing agent . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: N,3-dimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of N,3-dimethyltetrahydro-2H-pyran-4-one.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,3-dimethyltetrahydro-2H-pyran-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in the formation of complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It may also serve as a building block for the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .
Comparación Con Compuestos Similares
- 3,3-dimethyltetrahydro-2H-pyran-4-amine
- N,N-dimethyltetrahydro-2H-pyran-3-amine
Comparison: N,3-dimethyltetrahydro-2H-pyran-4-amine is unique due to the specific positioning of the dimethyl and amine groups on the tetrahydropyran ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the amine group at the 4-position allows for different substitution patterns and interactions with molecular targets .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
N,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3 |
Clave InChI |
NJGSBSHBWBRWHE-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCC1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)

![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)

![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)
